molecular formula C21H25NO5S B1624098 trans-4-Cbz-aminocyclohexyl p-toluenesulphonate CAS No. 29493-38-7

trans-4-Cbz-aminocyclohexyl p-toluenesulphonate

Cat. No.: B1624098
CAS No.: 29493-38-7
M. Wt: 403.5 g/mol
InChI Key: CMYNAYOIFBSOQQ-UHFFFAOYSA-N
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Description

Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate: is a chemical compound with the molecular formula C21H25NO5S and a molecular weight of 403.49 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Cbz-aminocyclohexyl p-toluenesulphonate typically involves the reaction of trans-4-aminocyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, it is used to study enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules .

Medicine: The compound has potential therapeutic applications, including the development of new drugs and pharmaceuticals. It is used in the synthesis of compounds with potential anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of trans-4-Cbz-aminocyclohexyl p-toluenesulphonate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target proteins, altering their structure and function .

Comparison with Similar Compounds

  • Trans-4-aminocyclohexanol
  • P-toluenesulfonyl chloride
  • Trans-4-Cbz-aminophenol

Comparison: Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

[4-(phenylmethoxycarbonylamino)cyclohexyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-16-7-13-20(14-8-16)28(24,25)27-19-11-9-18(10-12-19)22-21(23)26-15-17-5-3-2-4-6-17/h2-8,13-14,18-19H,9-12,15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNAYOIFBSOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409175
Record name 4-{[(Benzyloxy)carbonyl]amino}cyclohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29493-38-7
Record name 4-{[(Benzyloxy)carbonyl]amino}cyclohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL N-(4-(P-TOSYLOXY)CYCLOHEXYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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